ETHYL CROTONATE

Catalog No.
S9100834
CAS No.
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
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ETHYL CROTONATE

Product Name

ETHYL CROTONATE

IUPAC Name

ethyl but-2-enoate

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3

InChI Key

ZFDIRQKJPRINOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC

2-Butenoic acid, ethyl ester is a natural product found in Mangifera indica and Dactylanthus taylorii with data available.

Ethyl crotonate is an organic compound classified as an ester, with the molecular formula C6H10O2\text{C}_6\text{H}_{10}\text{O}_2 and a molecular weight of 114.14 g/mol. It is a clear, colorless liquid at room temperature, characterized by a pungent, fruity odor reminiscent of caramel. Ethyl crotonate is insoluble in water but soluble in organic solvents, making it useful in various applications. It is primarily recognized for its role as a plasticizer for acrylic resins and as a solvent for cellulose esters .

  • Esterification: It can be synthesized through the reaction of crotonic acid with ethanol in the presence of concentrated sulfuric acid. This process involves the formation of an ester by eliminating water .
  • Hydrolysis: Ethyl crotonate can undergo hydrolysis in the presence of water and an acid or base to yield crotonic acid and ethanol.
  • Transesterification: It can react with other alcohols to form different esters and release ethanol.
  • Oxidation: Strong oxidizing agents may cause vigorous reactions, potentially leading to combustion or the formation of acids .

The primary synthesis method for ethyl crotonate is through esterification, which involves:

  • Reactants: Crotonic acid and ethanol.
  • Catalyst: Concentrated sulfuric acid.
  • Process: The reactants are mixed under heat, leading to the elimination of water and formation of ethyl crotonate.

Alternative methods may include using different catalysts or solvents to optimize yield and purity .

Ethyl crotonate finds utility in various fields:

  • Plasticizers: Used to enhance the flexibility of acrylic resins.
  • Solvents: Acts as a solvent for cellulose esters and other organic compounds.
  • Flavoring Agents: Employed in the food industry due to its fruity aroma.
  • Intermediate in Synthesis: Serves as a precursor for pharmaceutical compounds, including specific alkaloids and other biologically active molecules .

Research on ethyl crotonate's interactions primarily focuses on its reactivity with other chemicals. Its interactions with strong oxidizing agents can lead to vigorous reactions that may produce heat or ignite under certain conditions. Additionally, studies have examined its sensory properties when used in food products, highlighting its contribution to flavor profiles .

Ethyl crotonate shares structural similarities with several other esters and alkenes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl butyrateC5H10O2Known for its fruity aroma; used in flavoring
Methyl acrylateC4H6O2Used in polymer production; more reactive
Butyl acrylateC7H12O2Commonly used in adhesives; higher boiling point
Methyl crotonateC5H8O2Similar structure but with different properties
Ethyl 2-methylacrylateC7H12O2Used in polymerization; exhibits different reactivity

Uniqueness of Ethyl Crotonate

Ethyl crotonate's unique characteristics lie in its specific odor profile and applications as a plasticizer and solvent. Unlike other similar compounds, it has a distinctive fruity aroma that makes it valuable in flavoring industries while also serving functional roles in materials science .

Traditional Esterification Approaches

Acid-Catalyzed Reaction Mechanisms

The synthesis of ethyl crotonate through traditional esterification follows the classical Fischer esterification pathway, involving the reaction of crotonic acid with ethanol in the presence of an acid catalyst [1]. The fundamental mechanism proceeds through a five-step process that has been extensively studied and characterized in the literature [2] [3].

The reaction mechanism initiates with the protonation of the carbonyl oxygen by the acid catalyst, forming a carbocation intermediate. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol [2] [1]. The mechanism can be described as follows:

  • Protonation of the carbonyl group: The acid catalyst donates a proton to the carbonyl oxygen, creating a positively charged oxygen center that activates the carbonyl carbon for nucleophilic attack.

  • Nucleophilic attack by alcohol: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the alcohol to one of the hydroxyl groups on the tetrahedral intermediate, converting it into a better leaving group.

  • Water elimination: The tetrahedral intermediate undergoes elimination of water, facilitated by the acid catalyst, forming a protonated ester.

  • Deprotonation: The final step involves the removal of the proton from the ester, regenerating the acid catalyst and producing the desired ethyl crotonate [2] [1].

The efficiency of this mechanism is heavily dependent on the nature of the acid catalyst employed. Sulfuric acid has been widely used due to its high proton-donating ability and effectiveness in promoting the esterification reaction [4] [5]. Alternative acid catalysts include p-toluenesulfonic acid and methanesulfonic acid, which have shown comparable catalytic activity [5]. The choice of catalyst influences not only the reaction rate but also the selectivity and yield of the desired product.

Research findings indicate that the reaction follows second-order kinetics with respect to the acid catalyst concentration, suggesting that the rate-determining step involves the formation of the tetrahedral intermediate [3]. The activation energy for the acid-catalyzed esterification of crotonic acid with ethanol has been reported to be approximately 63.5 kJ/mol, which is consistent with similar α,β-unsaturated ester syntheses [3].

Solvent Systems and Catalytic Optimization

The selection of appropriate solvent systems plays a crucial role in optimizing the esterification reaction for ethyl crotonate synthesis. Traditional approaches have employed various solvent systems, each offering distinct advantages and limitations for the reaction process [6] [3].

Solvent-Free Systems: Recent investigations have demonstrated that solvent-free esterification can be achieved under carefully controlled conditions. The reaction between crotonic acid and ethanol proceeds efficiently at elevated temperatures (70-80°C) without the need for additional solvents . This approach offers several advantages, including reduced environmental impact, simplified purification procedures, and improved atom economy. However, the absence of solvent requires precise temperature control to prevent decomposition of the thermally sensitive reactants.

Polar Protic Solvents: Ethanol itself can serve as both reactant and solvent, providing a homogeneous reaction medium that facilitates efficient mixing and heat transfer [6]. When ethanol is used in excess (typically 2-3 molar equivalents relative to crotonic acid), the reaction proceeds with satisfactory yields (75-85%) at moderate temperatures (65-80°C) [6]. The use of ethanol as solvent also simplifies the purification process, as excess ethanol can be readily removed by distillation.

Aromatic Solvents: Toluene and benzene have been employed as solvents for esterification reactions, particularly when water removal is critical for driving the reaction to completion [8] [9]. These solvents offer the advantage of forming azeotropes with water, facilitating its removal during the reaction process. However, their use requires careful consideration of environmental and safety concerns.

Catalytic Optimization Parameters: The optimization of catalytic systems for ethyl crotonate synthesis involves several key parameters:

  • Catalyst concentration: Studies have shown that sulfuric acid concentrations of 0.5-2.0 weight percent provide optimal catalytic activity without excessive side reactions [5]. Higher concentrations may lead to increased formation of byproducts and potential decomposition of the desired product.

  • Temperature control: The reaction temperature significantly influences both the reaction rate and selectivity. Optimal temperatures typically range from 110-130°C under atmospheric pressure conditions [5]. Lower temperatures result in slower reaction rates, while higher temperatures may promote undesired side reactions.

  • Reaction time: The duration of the esterification reaction affects both yield and purity. Typical reaction times range from 1-2.5 hours under optimized conditions [5]. Extended reaction times may lead to increased byproduct formation and potential thermal decomposition.

  • Water removal: The equilibrium nature of the esterification reaction necessitates efficient water removal to achieve high conversion rates. Dean-Stark traps or continuous distillation systems are commonly employed for this purpose [9].

Research has demonstrated that the combination of p-toluenesulfonic acid catalyst (1.5 mol%), toluene solvent, and continuous water removal at 120°C provides yields of 78-85% for ethyl crotonate synthesis [9]. The reaction proceeds with excellent selectivity, producing minimal side products when properly controlled.

Novel Synthesis Protocols

Microwave-Assisted Esterification

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency and sustainability of ethyl crotonate production. This innovative approach harnesses the unique heating mechanisms of microwave irradiation to accelerate reaction rates and improve product yields while reducing energy consumption and reaction times [10] [11].

The fundamental principle of microwave-assisted esterification involves the direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms. Unlike conventional heating methods that rely on thermal conduction, microwave energy directly interacts with the reaction mixture, providing rapid and uniform heating throughout the reaction medium [11]. This direct heating mechanism eliminates the temperature gradients typically associated with conventional heating, resulting in more consistent reaction conditions and improved product quality.

Optimized Reaction Conditions: Systematic optimization studies have established specific parameters for microwave-assisted ethyl crotonate synthesis:

  • Power Settings: Microwave power levels of 100-200 W have been found to provide optimal results without causing thermal decomposition of reactants [11]. Higher power levels may lead to rapid temperature increases that exceed the optimal reaction temperature range.

  • Temperature Control: The reaction temperature is maintained at 120-140°C, which is significantly higher than conventional heating methods but achievable due to the uniform heating provided by microwave irradiation [12] [11]. This elevated temperature accelerates the reaction rate while maintaining product selectivity.

  • Reaction Time: One of the most significant advantages of microwave-assisted synthesis is the dramatic reduction in reaction time. Typical reaction times range from 20-30 minutes, compared to several hours required for conventional heating methods [11]. This time reduction translates to improved energy efficiency and increased productivity.

  • Yield Enhancement: Studies have reported yields of 85-95% for microwave-assisted ethyl crotonate synthesis, representing a substantial improvement over conventional methods [11]. The enhanced yields are attributed to the more efficient heating and reduced side reaction formation.

Mechanistic Advantages: The microwave-assisted approach offers several mechanistic advantages over traditional heating methods:

  • Selective Heating: Microwave energy preferentially heats polar molecules such as acids and alcohols, promoting the desired esterification reaction while minimizing heating of non-polar byproducts [11].
  • Enhanced Reaction Kinetics: The rapid heating provided by microwave irradiation accelerates the formation of the tetrahedral intermediate, which is often the rate-determining step in esterification reactions [11].
  • Reduced Side Reactions: The shorter reaction times and controlled heating minimize the formation of unwanted byproducts, resulting in higher product purity [11].

Solvent Considerations: Microwave-assisted esterification can be performed in various solvent systems, with ethanol/water mixtures proving particularly effective [10] [12]. The polar nature of these solvents enhances microwave absorption, leading to efficient heating and improved reaction rates.

Continuous Flow Reactor Applications

Continuous flow synthesis represents a paradigm shift in ethyl crotonate production, offering enhanced control over reaction parameters, improved safety profiles, and scalability advantages over traditional batch processes [13] [14] [15]. This approach has gained significant attention in recent years due to its potential for industrial implementation and process intensification.

Reactor Design and Configuration: Continuous flow reactors for ethyl crotonate synthesis typically employ tubular reactor configurations constructed from stainless steel (SS316) to ensure chemical compatibility and thermal stability [13] [14]. The reactor dimensions are carefully optimized to provide appropriate residence times while maintaining efficient heat and mass transfer.

Key design parameters include:

  • Reactor Dimensions: Tubular reactors with outer diameters of 1.58-6.35 mm and lengths of 1-2 meters have been successfully employed [13] [14]. The choice of dimensions depends on the desired production scale and residence time requirements.

  • Temperature Control: The reactor is equipped with external heating systems capable of maintaining precise temperature control within ±2°C of the setpoint [13]. Temperature ranges of 50-60°C have been found optimal for continuous flow synthesis.

  • Residence Time: Residence times of 15-160 seconds have been investigated, with 120 seconds providing optimal conversion rates without excessive byproduct formation [13] [14].

Process Advantages: Continuous flow synthesis offers several distinct advantages over batch processes:

  • Enhanced Heat Transfer: The high surface-to-volume ratio of tubular reactors provides efficient heat transfer, enabling precise temperature control and rapid response to process changes [13].
  • Improved Mixing: The continuous flow regime promotes excellent mixing of reactants, resulting in more uniform reaction conditions and improved product quality [13].
  • Reduced Residence Time: The optimized reactor design allows for shorter residence times while maintaining high conversion rates, leading to increased productivity [13].
  • Scalability: Continuous flow processes can be readily scaled up by increasing flow rates or operating multiple reactors in parallel [13].

Yield and Purity: Continuous flow synthesis has demonstrated excellent performance in terms of both yield and product purity. Studies have reported yields of 93-100% for ethyl crotonate synthesis in continuous flow reactors [13] [14]. The high yields are attributed to the optimized reaction conditions and reduced side reaction formation.

Process Parameters: The optimization of continuous flow synthesis involves several critical parameters:

  • Flow Rates: Optimal flow rates are determined based on the desired residence time and reactor dimensions. Typical flow rates range from 0.5-2.0 mL/min depending on the reactor configuration [13].

  • Reactant Ratios: The molar ratio of crotonic acid to ethanol significantly influences the reaction efficiency. Ratios of 1:1.5 to 1:3 have been found optimal for achieving high conversion rates [13].

  • Catalyst Loading: Acid catalyst concentrations of 0.5-2.0 mol% provide sufficient catalytic activity without excessive byproduct formation [13].

Integration with Purification: Continuous flow synthesis can be readily integrated with downstream purification processes, including continuous distillation and extraction systems. This integration enables the development of fully continuous production processes that minimize waste generation and energy consumption [13].

Purification Techniques

Fractional Distillation Parameters

Fractional distillation represents the primary purification method for ethyl crotonate due to its volatility and the significant boiling point differences between the product and potential impurities. The successful implementation of fractional distillation requires careful optimization of multiple parameters to achieve the desired purity levels while maintaining acceptable yields [16] [17] [18].

Physical Properties Relevant to Distillation: The successful purification of ethyl crotonate by fractional distillation depends on its physical properties and those of related compounds. Ethyl crotonate exhibits a boiling point of 138-143°C at atmospheric pressure, with a density of 0.916-0.924 g/mL at 20°C and a refractive index of 1.422-1.428 [17] [19] [20]. These properties facilitate its separation from common impurities such as unreacted crotonic acid (boiling point 180-185°C) and ethanol (boiling point 78.3°C).

Distillation Column Design: The selection of appropriate distillation column design is crucial for achieving efficient separation. Vigreux columns with 15-25 theoretical plates have been found optimal for ethyl crotonate purification [18]. The column packing material and configuration significantly influence the separation efficiency:

  • Column Length: Columns of 30-50 cm length provide sufficient theoretical plates for effective separation while maintaining reasonable throughput [18].

  • Column Diameter: The column diameter should be selected based on the desired throughput and vapor load. Typically, columns with 15-25 mm internal diameter are suitable for laboratory-scale operations [18].

  • Packing Material: Various packing materials including glass helices, metal rings, and structured packings have been employed successfully [18]. The choice depends on the specific requirements for pressure drop and separation efficiency.

Operating Conditions: The optimization of distillation parameters requires careful consideration of multiple variables:

  • Pressure Conditions: While atmospheric pressure distillation is commonly employed, reduced pressure distillation (10-15 mmHg) can be advantageous for heat-sensitive applications [21] [22]. Vacuum distillation reduces the boiling point to 110-130°C, minimizing thermal decomposition risks.

  • Reflux Ratio: The reflux ratio significantly influences both the purity and yield of the distillate. Optimal reflux ratios of 3:1 to 5:1 have been found to provide the best balance between purity and throughput [18].

  • Distillation Rate: The distillation rate should be controlled to maintain proper column efficiency. Typical rates of 1-2 drops per second at the column head provide optimal separation [18].

  • Temperature Control: Precise temperature control is essential for successful distillation. The pot temperature should be maintained at 160-180°C for atmospheric distillation, while the head temperature should be monitored to ensure proper fraction collection [18].

Fraction Collection Strategy: The collection of fractions during distillation requires careful monitoring of temperature and composition:

  • Forerun Removal: The initial distillate fractions containing low-boiling impurities (primarily ethanol) should be collected separately until the head temperature reaches 135-137°C [18].

  • Product Collection: The main fraction containing ethyl crotonate should be collected when the head temperature is between 138-143°C [18]. This fraction typically represents 85-95% of the total distillate volume.

  • Tail Fraction: The final fractions containing higher-boiling impurities should be collected separately to prevent contamination of the main product [18].

Yield and Purity Optimization: Studies have demonstrated that properly optimized fractional distillation can achieve purities of 95-99% with yields of 85-95% [17] [18]. The key factors influencing these parameters include:

  • Column Efficiency: Higher theoretical plate numbers result in improved separation but may reduce throughput [18].
  • Operating Conditions: Optimal temperature and pressure conditions maximize both yield and purity [18].
  • Fraction Collection: Precise fraction cutting is essential for achieving high purity products [18].

Chromatographic Separation Methods

Chromatographic techniques provide alternative and complementary approaches for ethyl crotonate purification, particularly when high purity levels are required or when dealing with complex mixtures containing structurally similar compounds [23] [24] [25]. These methods offer excellent resolution and selectivity but may be more suitable for smaller-scale applications due to cost considerations.

High-Performance Liquid Chromatography (HPLC): HPLC represents the most widely used chromatographic method for ethyl crotonate purification and analysis. Both analytical and preparative HPLC systems have been successfully employed for this purpose [23] [24].

Reverse-Phase HPLC: This technique has proven particularly effective for ethyl crotonate separation due to its excellent retention characteristics on C18 stationary phases [23] [24]. The optimized conditions include:

  • Mobile Phase Composition: Acetonitrile/water mixtures with phosphoric acid modifier provide excellent separation and peak shape [23] [24]. Typical compositions range from 60:40 to 80:20 acetonitrile:water with 0.1% phosphoric acid.

  • Column Selection: Newcrom R1 and similar reverse-phase columns with C18 functionality have shown excellent performance for ethyl crotonate separation [23] [24]. These columns provide good retention and selectivity for the target compound.

  • Detection Methods: UV detection at 220 nm provides sensitive detection of ethyl crotonate while minimizing interference from other compounds [23] [24]. Mass spectrometry detection can also be employed for enhanced specificity.

  • Flow Rate and Temperature: Optimal flow rates of 1.0-1.5 mL/min at ambient temperature provide good resolution and reasonable analysis times [23] [24].

Normal-Phase HPLC: Normal-phase systems using silica-based stationary phases can be effective for separating ethyl crotonate from non-polar impurities [25]. The mobile phase typically consists of hexane/ethyl acetate gradients that provide good selectivity for compounds with different polarities.

Preparative HPLC: For larger-scale purification applications, preparative HPLC systems can be employed to achieve high-purity ethyl crotonate [23]. These systems typically utilize:

  • Larger Column Dimensions: Columns with 20-50 mm internal diameter and 150-250 mm length provide sufficient capacity for gram-scale separations [23].

  • Optimized Mobile Phase: The mobile phase composition is adjusted to provide optimal resolution while maintaining reasonable separation times [23].

  • Collection Strategy: Fraction collection based on UV detection ensures high purity of the isolated product [23].

Gas Chromatography (GC): GC provides an excellent analytical tool for monitoring ethyl crotonate purity and can be used for small-scale preparative separations [26] [27]. The technique offers several advantages:

  • High Resolution: Capillary GC columns provide excellent resolution for separating ethyl crotonate from structurally similar compounds [26].

  • Sensitive Detection: Flame ionization detection (FID) provides sensitive and quantitative analysis of ethyl crotonate [26].

  • Rapid Analysis: GC analysis can be completed in 15-30 minutes, making it suitable for routine quality control applications [26].

Column Chromatography: Traditional column chromatography using silica gel or alumina stationary phases can be employed for ethyl crotonate purification, particularly for research-scale applications [16]. The typical procedure involves:

  • Column Preparation: A column packed with silica gel (230-400 mesh) provides good separation efficiency [16].

  • Elution Strategy: Gradient elution using hexane/ethyl acetate mixtures enables selective elution of ethyl crotonate [16].

  • Product Isolation: The fractions containing ethyl crotonate are combined and concentrated to yield the purified product [16].

Comparison of Methods: Each chromatographic method offers distinct advantages and limitations:

  • HPLC: Excellent for high-purity requirements and complex mixtures but higher cost and limited throughput [23] [24].
  • GC: Ideal for analytical applications and purity assessment but limited preparative capacity [26].
  • Column Chromatography: Cost-effective for research applications but lower resolution and throughput [16].

The selection of the appropriate chromatographic method depends on the specific requirements for purity, scale, and cost considerations. For industrial applications, distillation remains the preferred purification method, while chromatographic techniques are valuable for specialized applications requiring exceptional purity or for analytical purposes.

Physical Description

Colorless liquid with a pungent odor; [CAMEO]

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Boiling Point

137.25 °C

Heavy Atom Count

8

General Manufacturing Information

2-Butenoic acid, ethyl ester: ACTIVE

Dates

Last modified: 11-21-2023

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